{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
Description
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a heterocyclic amine featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a methylamine moiety linked to a thiophen-2-ylmethyl group. This structure combines aromatic heterocycles (pyrazole and thiophene) with fluorinated and amine functionalities, which are often leveraged in medicinal chemistry for enhanced metabolic stability, solubility, and target binding .
Properties
CAS No. |
1856074-58-2 |
|---|---|
Molecular Formula |
C10H11F2N3S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11F2N3S/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9/h1-5,10,13H,6-7H2 |
InChI Key |
RXUKRFQKKOVJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The thiophene ring is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Biology
In biological research, the compound is utilized to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest potential applications in:
- Anti-inflammatory Activity: Similar pyrazole derivatives have shown significant anti-inflammatory effects with IC50 values comparable to established drugs like diclofenac sodium.
- Anticancer Properties: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, making them potential candidates for drug development against various cancers .
Industrial Applications
The compound is also explored in industrial settings for:
- Agrochemicals: Its unique chemical properties make it suitable for developing pesticides or herbicides.
- Material Science: The compound's characteristics may be leveraged in creating advanced materials with specific functionalities.
Case Study 1: Anti-inflammatory Activity
A study evaluating various pyrazole derivatives reported that compounds with similar structural motifs exhibited significant anti-inflammatory effects. The IC50 values ranged from 54.65 μg/mL to 69.15 μg/mL.
Case Study 2: Anticancer Potential
Research focusing on pyrazole derivatives demonstrated their efficacy in inhibiting tumor growth in preclinical models. Compounds were tested against various cancer cell lines, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Thiophene Hybrids
Compound A : 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7)
- Structural Differences : The pyrazole amine is at position 5 (vs. position 3 in the target compound), and the thiophene bears a 3-methyl group (vs. unsubstituted thiophen-2-yl in the target).
- Physicochemical Properties :
- Synthetic Route : Prepared via nucleophilic substitution or reductive amination, similar to methods in and .
Compound B : 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine
- Structural Differences : A pyridazine ring replaces the pyrazole’s methylamine linker, and the thiophene is directly attached to the pyrazole.
Fluorinated Pyrazole Derivatives
Compound C : {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine (CAS 1345510-66-8)
- Structural Differences : Lacks the thiophen-2-ylmethyl group; instead, a methyl group is attached to the amine.
- Key Properties :
- Applications : Used as a building block in kinase inhibitors, highlighting the role of difluoromethyl in enhancing binding affinity .
Compound D : {1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine (CAS 1006483-37-9)
- Structural Differences : Trifluoromethyl (vs. difluoromethyl) at pyrazole position 3 and a branched ethylamine chain.
- Electronic Effects : The stronger electron-withdrawing trifluoromethyl group may reduce nucleophilicity at the pyrazole ring compared to the target .
Amine-Substituted Analogues
Compound E : {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine (CAS 1856101-93-3)
- Structural Differences : Propylamine substituent (vs. thiophen-2-ylmethylamine) increases lipophilicity (LogP ~2.1 vs. ~1.5 for the target).
- Pharmacokinetic Implications : Enhanced membrane permeability but reduced aqueous solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Fluorination Impact : Difluoromethyl groups balance electron withdrawal and metabolic stability better than trifluoromethyl, which often leads to excessive hydrophobicity .
- Thiophene vs. Phenyl : Thiophene-containing analogues (e.g., Target Compound, Compound A) exhibit improved solubility in polar solvents compared to purely aromatic counterparts (e.g., Compound B) .
- Amine Linker Flexibility : Flexible methylamine linkers (as in the Target Compound) enhance conformational adaptability for target binding, whereas rigid cores (e.g., pyridazine in Compound B) favor planar interactions .
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl and thiophene groups. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the Difluoromethyl Group : This is accomplished via nucleophilic substitution using a difluoromethylating agent.
- Formation of the Thiophene Ring : The thiophene structure is incorporated through cyclization reactions involving appropriate precursors.
- Final Coupling : The pyrazole and thiophene units are coupled through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
The compound interacts with specific molecular targets, leading to alterations in enzyme activities or modulation of receptor signaling pathways. These interactions can result in various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, impacting signaling cascades associated with various physiological processes.
Data Table: Summary of Biological Activities
Case Studies
Several studies have reported on the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in infection control .
- Anticancer Studies : Research indicated that pyrazole derivatives could induce apoptosis in cancer cells, showcasing their potential as anticancer agents .
- Gonadotropin-Releasing Hormone (GnRH) Antagonism : Another related study highlighted the effectiveness of similar compounds as GnRH antagonists, which could be beneficial in treating hormone-dependent cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
